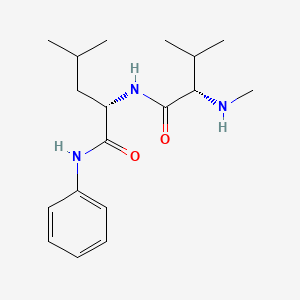

N-Me-Val-Leu-anilide

Description

BenchChem offers high-quality N-Me-Val-Leu-anilide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Me-Val-Leu-anilide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-4-methyl-2-[[(2S)-3-methyl-2-(methylamino)butanoyl]amino]-N-phenylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29N3O2/c1-12(2)11-15(21-18(23)16(19-5)13(3)4)17(22)20-14-9-7-6-8-10-14/h6-10,12-13,15-16,19H,11H2,1-5H3,(H,20,22)(H,21,23)/t15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEHIFQTZKVQDNQ-HOTGVXAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC1=CC=CC=C1)NC(=O)C(C(C)C)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NC1=CC=CC=C1)NC(=O)[C@H](C(C)C)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427231 | |

| Record name | L-Leucinamide, N-methyl-L-valyl-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194351-54-7 | |

| Record name | L-Leucinamide, N-methyl-L-valyl-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties and Synthesis of N-Me-Val-Leu-anilide

This technical guide provides a comprehensive overview of the chemical properties, IUPAC name, and a plausible synthetic route for N-Me-Val-Leu-anilide. The information is tailored for researchers, scientists, and professionals in the field of drug development and peptide chemistry.

Chemical Properties and IUPAC Name

N-Me-Val-Leu-anilide is a dipeptide derivative composed of N-methylated L-valine and L-leucine, with the C-terminus capped with an anilide group. The presence of the N-methyl group can enhance the lipophilicity and metabolic stability of peptides, making them more attractive as therapeutic candidates.[1]

IUPAC Name: (2S)-N-((2S)-3-methyl-2-(methylamino)butanoyl)-4-methyl-2-amino-N-phenylpentanamide

Structure:

The chemical properties of N-Me-Val-Leu-anilide can be inferred from the properties of its constituent amino acids and similar peptide structures.

Table 1: Predicted Chemical Properties of N-Me-Val-Leu-anilide

| Property | Predicted Value | Source/Justification |

| Molecular Formula | C24H41N3O2 | Based on the structure of N-methyl-L-valine (C6H13NO2)[2], L-leucine (C6H13NO2), and aniline (C6H7N)[3], with the loss of two water molecules during peptide bond formation. |

| Molecular Weight | 403.61 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Typical appearance for purified, protected peptides.[4][5] |

| Solubility | Soluble in organic solvents (e.g., DMF, DMSO, CH2Cl2), sparingly soluble in water | N-methylation increases lipophilicity.[1] |

| Melting Point | >150 °C (with decomposition) | Peptides generally have high melting points and often decompose before melting. The melting point of Fmoc-N-Me-Val-OH is 187-190 °C. |

| Optical Rotation | Expected to be levorotatory | Based on the L-configuration of the amino acids. For example, Boc-N-Me-Val-OH has [α]20/D of -94±3°. |

| Hydrogen Bond Donors | 1 | The N-H of the anilide. |

| Hydrogen Bond Acceptors | 3 | The two carbonyl oxygens and the tertiary amine nitrogen. |

Experimental Protocols: Synthesis of N-Me-Val-Leu-anilide

The synthesis of N-Me-Val-Leu-anilide can be achieved through standard peptide coupling techniques. A common challenge in the synthesis of N-methylated peptides is the reduced reactivity of the N-methylated amino group.[6] The following protocol outlines a plausible route using Fmoc-solid-phase peptide synthesis (SPPS) or a solution-phase approach.

Materials:

-

Fmoc-L-Leucine

-

Aniline

-

Fmoc-N-Me-L-Valine[5]

-

Coupling reagents (e.g., HBTU, HATU, or Piv₂O[6])

-

Base (e.g., DIPEA, NMM)

-

Deprotection reagent (e.g., 20% piperidine in DMF)

-

Solvents (DMF, CH2Cl2)

-

Purification supplies (e.g., HPLC system, columns)

Protocol for Solution-Phase Synthesis:

-

Amidation of Leucine:

-

Dissolve Fmoc-L-Leucine in a suitable solvent like DMF.

-

Add a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA).

-

Add aniline to the activated Fmoc-L-Leucine and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Work up the reaction mixture to isolate Fmoc-L-Leu-anilide.

-

-

Fmoc Deprotection:

-

Dissolve the purified Fmoc-L-Leu-anilide in a solution of 20% piperidine in DMF.

-

Stir for 30 minutes to remove the Fmoc protecting group.

-

Remove the solvent under reduced pressure to obtain H-L-Leu-anilide.

-

-

Coupling of N-Me-Valine:

-

In a separate flask, dissolve Fmoc-N-Me-L-Valine in DMF.

-

Activate the carboxylic acid with a coupling reagent and a base.

-

Add the H-L-Leu-anilide to the activated Fmoc-N-Me-L-Valine.

-

Stir the reaction mixture until completion.

-

-

Final Deprotection and Purification:

-

Remove the Fmoc group from the resulting dipeptide using 20% piperidine in DMF.

-

Purify the crude N-Me-Val-Leu-anilide by preparative HPLC to obtain the final product.

-

Visualizations

The following diagrams illustrate the chemical structure and a generalized workflow for the synthesis of N-Me-Val-Leu-anilide.

Caption: Chemical structure of N-Me-Val-Leu-anilide.

Caption: Generalized workflow for the synthesis of N-Me-Val-Leu-anilide.

Biological Activity

While specific biological activities for N-Me-Val-Leu-anilide are not extensively documented, it can be hypothesized that this compound may serve as a substrate or inhibitor for various proteases. The valine-leucine sequence is recognized by certain enzymes, and the N-methylation and anilide cap could modulate its interaction with active sites. Salicylanilide-based peptidomimetics containing leucine have shown antibacterial and anticancer activities.[7] Further research would be necessary to elucidate the specific biological roles of N-Me-Val-Leu-anilide.

References

- 1. researchmgt.monash.edu [researchmgt.monash.edu]

- 2. N-Methyl-L-valine | C6H13NO2 | CID 444080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. mdpi.com [mdpi.com]

N-Me-Val-Leu-anilide CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-Methyl-Valyl-Leucinyl-Anilide, a modified dipeptide of interest in peptidomimetics and drug discovery. While specific experimental data for this compound is not extensively available in public databases, this document compiles relevant information based on closely related analogs and the well-established principles of N-methylated peptide chemistry. The guide covers physicochemical properties, general synthetic approaches, and potential biological significance, offering a valuable resource for researchers investigating novel peptide-based therapeutics.

Physicochemical Properties

Quantitative data for N-Me-Val-Leu-anilide is not readily found in public chemical databases. The following table summarizes key computed and referenced data for the target compound and its close, non-methylated analog, L-Valinyl-L-leucinyl anilide.

| Property | N-Me-Val-Leu-anilide (Theoretical) | L-Valinyl-L-leucinyl anilide (Reference) |

| CAS Number | Not available | 874945-31-0[1] |

| Molecular Formula | C₁₈H₂₉N₃O₂ | C₁ H₂₇N₃O₂[1] |

| Molecular Weight | 319.45 g/mol | 305.4 g/mol [1] |

| IUPAC Name | (2S)-2-[[(2S)-3-methyl-2-(methylamino)butanoyl]amino]-4-methyl-N-phenylpentanamide | 2-[(2-amino-3-methylbutanoyl)amino]-4-methyl-N-phenylpentanamide[1] |

Note: The molecular weight for N-Me-Val-Leu-anilide was calculated based on its constituent amino acids and the aniline moiety.

Synthesis and Characterization

The synthesis of N-methylated peptides like N-Me-Val-Leu-anilide requires specialized coupling strategies to overcome the steric hindrance and reduced nucleophilicity of the N-methylated amino group. While a specific protocol for the target compound is not published, general methodologies for the synthesis of N-methylated dipeptides can be adapted.

General Synthetic Workflow

A common approach involves the solution-phase or solid-phase synthesis using protected N-methyl-L-valine and L-leucine-anilide precursors. The key step is the peptide bond formation between the N-methylated valine and the leucine anilide.

Caption: General workflow for the synthesis of N-Me-Val-Leu-anilide.

Experimental Protocols

Detailed experimental protocols for the synthesis of N-methylated peptides can be found in the literature. Key considerations include the choice of coupling reagents and reaction conditions to minimize racemization and maximize yield.

Example Coupling Protocol (General):

-

Activation: The protected N-methyl-L-valine is activated using a suitable coupling reagent (e.g., HATU, HOBt) in an appropriate solvent (e.g., DMF, DCM).

-

Coupling: The activated amino acid is then reacted with the protected L-leucine-anilide. The reaction progress is monitored by a suitable analytical technique (e.g., TLC, LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is worked up to remove excess reagents and byproducts. The crude product is then purified, typically by column chromatography.

-

Deprotection: The protecting groups are removed under specific conditions to yield the final N-Me-Val-Leu-anilide.

Characterization:

The synthesized compound would be characterized using standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess purity.

Biological Significance and Potential Applications

N-methylation is a common strategy in medicinal chemistry to enhance the pharmacological properties of peptides. While the specific biological activity of N-Me-Val-Leu-anilide has not been reported, its structural features suggest potential applications in several areas.

Rationale for N-Methylation

The introduction of a methyl group on the amide nitrogen of the peptide backbone can lead to several advantageous properties:

-

Increased Proteolytic Stability: The N-methyl group can sterically hinder the approach of proteases, leading to a longer biological half-life.

-

Enhanced Membrane Permeability: The reduction in hydrogen bonding capacity and increased lipophilicity can improve the ability of the peptide to cross cell membranes.

-

Conformational Rigidity: The N-methylation restricts the conformational freedom of the peptide backbone, which can lead to higher receptor affinity and selectivity.

Caption: Impact of N-methylation on peptide properties.

Potential Therapeutic Areas

Given that similar peptide anilides have been investigated as enzyme inhibitors, N-Me-Val-Leu-anilide could potentially be explored for its activity against various enzymatic targets. For instance, derivatives of valine and leucine have been studied as inhibitors of proteases and aminoacyl-tRNA synthetases.

Conclusion

N-Me-Val-Leu-anilide represents an intriguing yet under-characterized molecule. Based on the established principles of N-methylated peptide chemistry, it is predicted to possess enhanced stability and membrane permeability compared to its non-methylated counterpart. This technical guide provides a foundational understanding of its properties and synthesis, which can serve as a starting point for further research and development in the field of peptide-based drug discovery. Future studies are warranted to synthesize and characterize this compound and to explore its potential biological activities.

References

The Role of N-Methylated Tripeptide Anilides in Modern Peptide Screening: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methylated peptides represent a critical evolution in peptide-based drug discovery and chemical biology. The strategic incorporation of a methyl group onto the amide nitrogen of the peptide backbone imparts significant advantages, including enhanced proteolytic stability and improved cell permeability. This technical guide explores the multifaceted role of N-methylated tripeptide anilides, using the structural template of N-Me-Val-Leu-anilide, in the context of peptide screening for drug discovery and enzyme characterization. While specific quantitative data and detailed experimental protocols for N-Me-Val-Leu-anilide are not extensively available in public literature, this document provides a comprehensive framework based on established principles for analogous compounds. We will delve into the synthesis, application in protease assays, and potential implications for signaling pathway modulation, offering researchers a robust guide to leveraging this important class of molecules.

Introduction: The Significance of N-Methylation in Peptide Science

Peptides are highly specific and potent signaling molecules, making them attractive candidates for therapeutic development. However, their utility is often hampered by poor metabolic stability and low bioavailability. N-methylation is a key chemical modification that addresses these limitations. By replacing the amide proton with a methyl group, the peptide backbone is shielded from proteolytic degradation by enzymes such as serine and cysteine proteases. This modification also disrupts hydrogen bonding networks, which can lead to increased lipophilicity and enhanced membrane permeability.

N-Me-Val-Leu-anilide serves as an exemplary scaffold for understanding the utility of N-methylated tripeptide anilides. Its structure combines the features of N-methylation at the valine residue with a dipeptide sequence (Val-Leu) and an anilide cap. The anilide group can serve as a chromogenic or fluorogenic reporter group upon cleavage, making such compounds valuable tools in enzyme assays.

Synthesis of N-Methylated Peptide Anilides

The synthesis of N-methylated peptides like N-Me-Val-Leu-anilide requires specialized protocols due to the steric hindrance introduced by the N-methyl group, which can impede coupling efficiency.

General Solid-Phase Peptide Synthesis (SPPS) Protocol for N-Methylated Peptides

The following protocol is a generalized procedure for the synthesis of an N-methylated tripeptide anilide on a solid support.

| Step | Procedure | Reagents and Conditions | Purpose |

| 1 | Resin Swelling | Swell appropriate resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for 30-60 minutes. | To prepare the resin for synthesis. |

| 2 | Fmoc-Deprotection | Treat the resin with 20% piperidine in DMF (2 x 10 minutes). | To remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the terminal amine. |

| 3 | Washing | Wash the resin with DMF (5x), Dichloromethane (DCM) (3x), and DMF (3x). | To remove excess reagents and by-products. |

| 4 | Coupling of Leucine | Dissolve Fmoc-Leu-OH (4 eq), a coupling agent like HATU (3.9 eq), and a base like DIPEA (8 eq) in DMF. Pre-activate for 1-2 minutes and add to the resin. Agitate for 1-2 hours. | To couple the first amino acid to the resin. |

| 5 | Washing | Repeat step 3. | To prepare for the next coupling step. |

| 6 | Fmoc-Deprotection | Repeat step 2. | To deprotect the newly added amino acid. |

| 7 | Washing | Repeat step 3. | To remove excess reagents. |

| 8 | Coupling of N-Me-Valine | Dissolve Fmoc-N-Me-Val-OH (4 eq), HATU (3.9 eq), and DIPEA (8 eq) in DMF. Pre-activate and add to the resin. Agitate for 4-6 hours. A longer coupling time is often necessary due to steric hindrance. | To couple the N-methylated amino acid. |

| 9 | Washing | Repeat step 3. | To prepare for the final acylation. |

| 10 | Fmoc-Deprotection | Repeat step 2. | To deprotect the N-terminal N-methylated amino acid. |

| 11 | Washing | Repeat step 3. | To remove excess reagents. |

| 12 | Aniline Coupling | Couple with aniline or a substituted aniline using a suitable coupling agent. | To form the C-terminal anilide. |

| 13 | Cleavage and Deprotection | Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours. | To cleave the peptide from the resin and remove side-chain protecting groups. |

| 14 | Precipitation and Purification | Precipitate the crude peptide in cold diethyl ether. Purify by reverse-phase high-performance liquid chromatography (RP-HPLC). | To isolate and purify the final product. |

Application in Peptide Screening: Protease Substrate Identification

N-methylated tripeptide anilides are valuable tools for identifying and characterizing proteases. The anilide group, particularly when substituted with a chromophore like p-nitroaniline (pNA) or a fluorophore like 7-amino-4-methylcoumarin (AMC), allows for continuous monitoring of enzyme activity. Cleavage of the amide bond between the peptide and the anilide releases the reporter group, leading to a measurable change in absorbance or fluorescence.

General Protease Assay Protocol

This protocol describes a generalized method for screening the activity of a protease against a peptide anilide substrate.

| Step | Procedure | Reagents and Conditions | Purpose |

| 1 | Reagent Preparation | Prepare a stock solution of the N-methylated peptide anilide substrate in a suitable solvent (e.g., DMSO). Prepare a stock solution of the protease in an appropriate assay buffer. | To have all components ready for the assay. |

| 2 | Assay Setup | In a 96-well microplate, add the assay buffer. | To prepare the reaction environment. |

| 3 | Substrate Addition | Add the peptide anilide substrate to each well to a final concentration typically in the low micromolar range. | To provide the substrate for the enzyme. |

| 4 | Pre-incubation | Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5-10 minutes. | To ensure temperature equilibration. |

| 5 | Enzyme Addition | Initiate the reaction by adding the protease to the wells. | To start the enzymatic cleavage of the substrate. |

| 6 | Kinetic Measurement | Immediately place the microplate in a plate reader and measure the change in absorbance (for pNA substrates, typically at 405 nm) or fluorescence (for AMC substrates, typically Ex/Em = 380/460 nm) over time. | To monitor the rate of the enzymatic reaction. |

| 7 | Data Analysis | Calculate the initial reaction velocity (V₀) from the linear portion of the progress curve. | To quantify the enzyme activity. |

Hypothetical Enzyme Kinetic Data

While specific data for N-Me-Val-Leu-anilide is unavailable, the following table presents hypothetical kinetic parameters for a generic N-methylated tripeptide anilide substrate with a chymotrypsin-like serine protease. These values are for illustrative purposes to demonstrate how such data would be presented.

| Enzyme | Substrate | K_m (μM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |

| Chymotrypsin-like Protease | N-Me-Val-Leu-pNA | 50 | 10 | 2.0 x 10⁵ |

| Chymotrypsin-like Protease | Ac-Val-Leu-pNA | 25 | 50 | 2.0 x 10⁶ |

Note: The N-methylated substrate often exhibits a higher K_m (lower binding affinity) and a lower k_cat (slower turnover rate) compared to its non-methylated counterpart due to steric hindrance in the enzyme's active site.

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflow for Protease Screening

The following diagram illustrates a typical workflow for screening a library of peptide anilides to identify substrates for a target protease.

Hypothetical Signaling Pathway Involvement

A bioactive peptide identified through screening could potentially modulate a cellular signaling pathway. The following diagram illustrates a hypothetical scenario where a cleaved peptide fragment acts as an agonist for a G-protein coupled receptor (GPCR).

Conclusion and Future Directions

N-methylated tripeptide anilides are versatile chemical tools for peptide screening and drug discovery. Their enhanced stability and potential for chromogenic or fluorogenic detection make them ideal for high-throughput screening of protease activity. While the specific compound N-Me-Val-Leu-anilide is not extensively documented in scientific literature, the principles outlined in this guide provide a solid foundation for researchers working with this class of molecules. Future research in this area will likely focus on the development of novel N-methylated peptide libraries with diverse sequences and reporter tags to probe a wider range of biological targets and to identify new therapeutic leads and diagnostic markers. The continued exploration of N-methylation patterns will undoubtedly lead to peptides with even more finely tuned pharmacological properties.

Navigating the Potential of Peptide Anilides as Enzyme Substrates: A Technical Guide

To address the core requirements of this technical guide, we will utilize a well-characterized and structurally related peptide anilide, N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA) , as a representative model. This chromogenic substrate is extensively used for assaying the activity of the serine protease, α-chymotrypsin . The principles, experimental designs, and data interpretation methodologies detailed herein are broadly applicable to the investigation of novel peptide substrates like N-Me-Val-Leu-anilide.

Introduction to Peptide Anilide Substrates and Chymotrypsin

Peptide anilides are synthetic molecules that serve as valuable tools for studying the activity and specificity of proteolytic enzymes. They consist of a short peptide sequence, which provides specificity for a particular protease, linked to an anilide group. Enzymatic cleavage of the amide bond between the peptide and the anilide releases a chromogenic or fluorogenic reporter molecule, allowing for the continuous monitoring of enzyme activity.

α-Chymotrypsin, a digestive enzyme of the serine protease family, is a well-studied model for protease kinetics. It preferentially cleaves peptide bonds on the C-terminal side of large hydrophobic amino acid residues such as tryptophan, tyrosine, and phenylalanine. The substrate Suc-AAPF-pNA is designed to be an efficient substrate for chymotrypsin, with the phenylalanine residue at the P1 position fitting snugly into the enzyme's hydrophobic specificity pocket.

Quantitative Data for Chymotrypsin-Mediated Cleavage of Suc-AAPF-pNA

The enzymatic hydrolysis of Suc-AAPF-pNA by α-chymotrypsin can be described by Michaelis-Menten kinetics. The key kinetic parameters for this reaction are summarized in the table below. These values are indicative of the enzyme's affinity for the substrate (K_m) and its maximum catalytic rate (k_cat).

| Parameter | Value | Enzyme | Substrate | Conditions |

| K_m (Michaelis Constant) | 0.05 - 0.2 mM | Bovine α-Chymotrypsin | Suc-Ala-Ala-Pro-Phe-pNA | Tris-HCl buffer, pH 7.8-8.0, 25°C |

| k_cat (Turnover Number) | 60 - 80 s⁻¹ | Bovine α-Chymotrypsin | Suc-Ala-Ala-Pro-Phe-pNA | Tris-HCl buffer, pH 7.8-8.0, 25°C |

| k_cat/K_m (Catalytic Efficiency) | 3 - 12 x 10⁵ M⁻¹s⁻¹ | Bovine α-Chymotrypsin | Suc-Ala-Ala-Pro-Phe-pNA | Tris-HCl buffer, pH 7.8-8.0, 25°C |

Experimental Protocol: Chromogenic Assay of α-Chymotrypsin Activity

This protocol outlines a standard method for determining the kinetic parameters of α-chymotrypsin using Suc-AAPF-pNA. The assay measures the rate of release of p-nitroaniline, which absorbs light at 410 nm.

3.1 Materials and Reagents

-

α-Chymotrypsin from bovine pancreas (e.g., Sigma-Aldrich C4129)

-

N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA) (e.g., Sigma-Aldrich S7388)

-

Tris-HCl buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 410 nm

3.2 Preparation of Solutions

-

Enzyme Stock Solution: Prepare a 1 mg/mL stock solution of α-chymotrypsin in 1 mM HCl. Store at -20°C. Immediately before use, dilute the stock solution to the desired working concentration (e.g., 1-10 µg/mL) in Tris-HCl buffer.

-

Substrate Stock Solution: Prepare a 100 mM stock solution of Suc-AAPF-pNA in DMSO. Store at -20°C.

-

Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0.

3.3 Assay Procedure

-

Substrate Dilutions: Prepare a series of substrate dilutions in Tris-HCl buffer from the stock solution. The final concentrations should bracket the expected K_m value (e.g., 0.01 mM to 1.0 mM).

-

Reaction Setup: In a 96-well microplate, add 180 µL of each substrate dilution to separate wells.

-

Pre-incubation: Pre-incubate the microplate at a constant temperature (e.g., 25°C) for 5 minutes.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding 20 µL of the diluted chymotrypsin solution to each well.

-

Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 410 nm in a microplate reader at regular intervals (e.g., every 30 seconds) for a total of 10-15 minutes.

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the absorbance versus time plot. The rate of p-nitroaniline production can be calculated using the Beer-Lambert law (ε₄₁₀ for p-nitroaniline = 8800 M⁻¹cm⁻¹).

-

Plot the initial velocity (V₀) against the substrate concentration ([S]).

-

Determine the K_m and V_max values by fitting the data to the Michaelis-Menten equation using non-linear regression software.

-

Visualizations: Reaction Pathway and Experimental Workflow

Caption: Enzymatic cleavage of Suc-AAPF-pNA by α-chymotrypsin.

Caption: General workflow for a protease kinetic assay.

Applications in Drug Discovery and Research

The use of peptide anilide substrates is fundamental in several areas of research and drug development:

-

High-Throughput Screening (HTS): These substrates are employed in HTS campaigns to identify novel protease inhibitors from large compound libraries.

-

Enzyme Characterization: They are used to determine the substrate specificity and kinetic parameters of newly discovered or engineered proteases.

-

Diagnostic Assays: Assays based on specific peptide anilide substrates can be developed to measure the activity of disease-related proteases in biological samples.

-

Structure-Activity Relationship (SAR) Studies: By systematically modifying the peptide sequence, researchers can probe the structural requirements for substrate recognition and catalysis, which is crucial for the rational design of potent and selective inhibitors.

An In-depth Technical Guide to N-Me-Val-Leu-anilide: Synthesis, Characterization, and Biological Context

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound N-Me-Val-Leu-anilide is not readily found in existing scientific literature. Therefore, this document provides a comprehensive theoretical framework for its synthesis, characterization, and potential biological significance based on established principles of peptide chemistry and the known properties of its constituent moieties.

Introduction

N-methylated peptides are a class of molecules that have garnered significant interest in medicinal chemistry. The introduction of a methyl group on an amide nitrogen can profoundly alter a peptide's physicochemical properties, often leading to enhanced metabolic stability, increased cell permeability, and improved receptor selectivity.[1][2][3][4] The anilide functional group is also a common feature in many biologically active compounds. This guide outlines a proposed synthetic pathway for the novel dipeptide derivative, N-Me-Val-Leu-anilide, provides detailed experimental protocols, and discusses its potential biological relevance in the context of related molecules.

Proposed Synthesis of N-Me-Val-Leu-anilide

The synthesis of N-Me-Val-Leu-anilide can be approached through a multi-step process involving the preparation of protected amino acid precursors, peptide coupling, and final deprotection. A plausible synthetic route is outlined below.

2.1. Preparation of Precursors

The key precursors for the synthesis are N-terminally protected N-methyl-L-valine and C-terminally protected L-leucine anilide.

-

Fmoc-N-Me-Val-OH: N-methylation of Fmoc-L-valine can be achieved using various methods, such as the use of methyl iodide or dimethyl sulfate in the presence of a base.[5][6] Commercially available Fmoc-N-Me-Val-OH is also an option.

-

H-Leu-anilide: Leucine anilide can be synthesized by the direct coupling of a protected leucine (e.g., Boc-L-leucine) with aniline, followed by the removal of the protecting group.

2.2. Peptide Coupling and Deprotection

The protected N-Me-Val and Leu-anilide fragments can be coupled using standard peptide coupling reagents. The final step involves the removal of the N-terminal protecting group to yield the target compound.

Physicochemical Properties of Precursors

A summary of the key physicochemical properties of the precursor amino acids and related compounds is presented in the tables below.

| Property | N-Methyl-L-valine | L-Leucine |

| Molecular Formula | C6H13NO2 | C6H13NO2 |

| Molecular Weight | 131.17 g/mol [1] | 131.17 g/mol [7] |

| Appearance | White to off-white powder[8] | White crystalline powder[9] |

| Melting Point | 175-180 °C (as HCl salt)[8] | Decomposes at 293-295 °C[9] |

| Solubility | Slightly soluble in water and dimethyl formamide.[10] | Soluble in water; slightly soluble in ethanol.[9] |

| Optical Rotation [α]D20 | +33 ± 2º (c=1 in MeOH, as HCl salt)[8] | -10.8° (c=2.2 in water)[9] |

| Property | Fmoc-N-Me-Val-OH |

| Molecular Formula | C21H23NO4 |

| Molecular Weight | 353.41 g/mol |

| Melting Point | 187-190 °C |

| Purity | ≥98.0% (HPLC) |

Experimental Protocols

4.1. Synthesis of Boc-L-Leu-anilide

-

Activation of Boc-L-Leucine: Dissolve Boc-L-leucine (1 equivalent) in anhydrous dichloromethane (DCM). Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and an activator like 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) at 0 °C.

-

Coupling Reaction: To the activated amino acid solution, add aniline (1 equivalent) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.2 equivalents). Stir the reaction mixture at room temperature overnight.

-

Work-up and Purification: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the organic layer with 1N HCl, saturated NaHCO3, and brine. Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

-

Deprotection: Dissolve the purified Boc-L-Leu-anilide in a solution of trifluoroacetic acid (TFA) in DCM (1:1 v/v). Stir for 1-2 hours at room temperature. Remove the solvent and excess TFA under reduced pressure to obtain H-L-Leu-anilide as a TFA salt.

4.2. Coupling of Fmoc-N-Me-Val-OH and H-L-Leu-anilide

-

Activation of Fmoc-N-Me-Val-OH: Dissolve Fmoc-N-Me-Val-OH (1 equivalent) in anhydrous N,N-dimethylformamide (DMF). Add a coupling reagent such as HATU (1.1 equivalents) and DIPEA (2 equivalents) at 0 °C.

-

Coupling Reaction: Add H-L-Leu-anilide TFA salt (1 equivalent) to the activated Fmoc-N-Me-Val-OH solution. Stir the reaction at room temperature overnight.

-

Work-up and Purification: Dilute the reaction mixture with ethyl acetate and wash with 1N HCl, saturated NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify the crude Fmoc-N-Me-Val-Leu-anilide by flash column chromatography.

4.3. Final Deprotection to Yield N-Me-Val-Leu-anilide

-

Fmoc Removal: Dissolve the purified Fmoc-N-Me-Val-Leu-anilide in a 20% solution of piperidine in DMF. Stir for 30 minutes at room temperature.

-

Purification: Concentrate the reaction mixture and purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain pure N-Me-Val-Leu-anilide.

4.4. Characterization

-

HPLC: Assess the purity of the final compound using an analytical RP-HPLC system.

-

Mass Spectrometry (MS): Confirm the molecular weight of the synthesized peptide using electrospray ionization mass spectrometry (ESI-MS).

-

NMR Spectroscopy: Elucidate the structure of the final compound using 1H and 13C NMR spectroscopy.

Potential Biological Significance and Signaling Pathways

While the specific biological activity of N-Me-Val-Leu-anilide is unknown, we can infer potential areas of interest based on its components.

-

Enhanced Pharmacokinetic Properties: N-methylation is a well-established strategy to increase the metabolic stability and cell permeability of peptides.[1][2][3][4][5] This modification can protect the peptide bond from enzymatic degradation by proteases.[1]

-

Modulation of Protein-Protein Interactions: The conformational constraints imposed by the N-methyl group can lead to higher receptor binding affinity and selectivity.[1]

-

Anilide Bioactivity: Anilide derivatives are present in a wide range of pharmacologically active molecules with diverse therapeutic applications.

-

Leucine and mTOR Pathway: The L-leucine component is a known activator of the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.[7][11] It is plausible that N-Me-Val-Leu-anilide could influence this pathway.

Visualizations

Caption: Proposed synthetic workflow for N-Me-Val-Leu-anilide.

Caption: Simplified diagram of the Leucine-mediated mTORC1 signaling pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benthamdirect.com [benthamdirect.com]

- 4. N-methylation of peptides and proteins: an important element for modulating biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Leucine - Wikipedia [en.wikipedia.org]

- 8. chemimpex.com [chemimpex.com]

- 9. L-Leucine | C6H13NO2 | CID 6106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. N-Fmoc-N-methyl-L-valine, 95% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 11. benchchem.com [benchchem.com]

The Role of N-Methylated Valine-Leucine Anilide Derivatives in Protein Interaction Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the core principles and applications of N-methylated dipeptide anilides, with a specific focus on the N-Me-Val-Leu-anilide scaffold, in the context of protein interaction studies. While specific quantitative data for N-Me-Val-Leu-anilide is not extensively available in public literature, this document leverages data from closely related analogs and the broader class of N-methylated peptide inhibitors to provide a comprehensive overview for researchers in drug discovery and chemical biology. The inclusion of N-methylation on the peptide backbone is a key strategy to enhance the therapeutic potential of peptides by overcoming limitations such as poor metabolic stability and low bioavailability.

Introduction to N-Methylated Dipeptide Anilides as Modulators of Protein-Protein Interactions

N-methylated peptides are analogues of peptides where one or more amide protons are replaced by a methyl group. This seemingly simple modification can profoundly impact the peptide's conformational flexibility, hydrogen bonding capacity, and susceptibility to proteolytic degradation. Consequently, N-methylation is a valuable tool in medicinal chemistry to transform bioactive peptides into more drug-like molecules.

The Val-Leu dipeptide sequence is of particular interest as it is recognized by various proteases, especially those in the cysteine protease family like calpains and cathepsins. By modifying this dipeptide with an anilide group at the C-terminus and N-methylation, researchers can create potent and selective inhibitors that target the active sites of these enzymes, thereby modulating their activity in various signaling pathways. These inhibitors serve as valuable tools for studying protein function and as starting points for therapeutic development.

Quantitative Data on a Representative Val-Leu Dipeptide Inhibitor

To illustrate the potential of the Val-Leu scaffold, the following table summarizes the inhibitory activity of N-(4-fluorophenylsulfonyl)-L-valyl-L-leucinal (SJA6017), a potent calpain inhibitor with a similar dipeptide core. While this compound is a leucinal (aldehyde) and not an anilide, its data provides a valuable reference for the potency and selectivity that can be achieved with this dipeptide sequence.

| Inhibitor | Target Enzyme | Inhibition Data (IC50/Ki) | Notes | Reference |

| SJA6017 | µ-Calpain | IC50 = 26 nM | Potent inhibition | [1] |

| SJA6017 | m-Calpain | IC50 = 29 nM | Potent inhibition | [1] |

| SJA6017 | Cathepsin B | IC50 = 110 nM | Moderate inhibition | [1] |

| SJA6017 | Cathepsin L | IC50 = 40 nM | Potent inhibition | [1] |

| SJA6017 | Interleukin 1β-converting enzyme | No inhibition | Selective | [1] |

| SJA6017 | Trypsin, Chymotrypsin, Thrombin | No inhibition | Selective against serine proteases | [1] |

| SJA6017 | Proteasome | No inhibition | Selective | [1] |

Key Signaling Pathways Modulated by Val-Leu Dipeptide Inhibitors

Dipeptide inhibitors targeting cysteine proteases like calpains and cathepsins can modulate critical cellular signaling pathways implicated in a range of diseases.

Calpain-Mediated Apoptosis

Calpains are calcium-activated cysteine proteases that, upon activation, can cleave a variety of cellular substrates, leading to the breakdown of cellular structures and apoptosis.[2] Calpain activation is implicated in neuronal apoptosis following spinal cord injuries and in neurodegenerative diseases.[2] Inhibitors based on the Val-Leu scaffold can block calpain activity and prevent the downstream cleavage of apoptotic factors.

Cathepsin B and the NLRP3 Inflammasome in Inflammation

Cathepsin B is a lysosomal cysteine protease that plays a crucial role in the inflammatory response.[3] Upon lysosomal rupture, cathepsin B is released into the cytosol where it can act as a trigger for the activation of the NLRP3 inflammasome, a key component of the innate immune system that leads to the production of pro-inflammatory cytokines.[3][4]

Experimental Protocols for Studying Peptide-Protein Interactions

The characterization of dipeptide anilide inhibitors requires robust and quantitative experimental methods. Fluorescence Polarization (FP) and Surface Plasmon Resonance (SPR) are two widely used techniques for this purpose.

General Workflow for Inhibitor Screening and Characterization

A typical workflow for identifying and characterizing novel protease inhibitors involves a multi-step process from initial high-throughput screening to detailed kinetic analysis and cellular validation.

Detailed Methodology: Fluorescence Polarization (FP) Competition Assay

Objective: To determine the inhibitory potency (IC50) of a test compound against the interaction of a fluorescently labeled peptide (tracer) with a target protein.

Materials:

-

Target protein (e.g., Calpain, Cathepsin B)

-

Fluorescently labeled peptide tracer (e.g., a known substrate or inhibitor with a fluorophore like FITC)

-

Test compound (e.g., N-Me-Val-Leu-anilide)

-

Assay buffer (e.g., PBS with 0.01% Tween-20)

-

Microplate reader with FP capabilities

Protocol:

-

Reagent Preparation:

-

Prepare a 2X solution of the target protein in assay buffer.

-

Prepare a 2X solution of the fluorescent tracer in assay buffer.

-

Prepare a series of 4X serial dilutions of the test compound in assay buffer.

-

-

Assay Procedure (384-well plate format):

-

Add 5 µL of the 4X test compound dilutions to the wells. For control wells, add 5 µL of assay buffer (for maximum binding) or a known potent inhibitor (for minimum binding).

-

Add 10 µL of the 2X target protein solution to all wells except those for measuring the tracer alone.

-

Add 5 µL of the 2X fluorescent tracer solution to all wells.

-

Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to reach binding equilibrium.

-

Measure the fluorescence polarization (in millipolarization units, mP) using the microplate reader.

-

-

Data Analysis:

-

Plot the mP values against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the binding of the tracer to the protein.

-

Detailed Methodology: Surface Plasmon Resonance (SPR) for Kinetic Analysis

Objective: To determine the association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (KD) of the interaction between an inhibitor and a target protein.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5 chip for amine coupling)

-

Target protein (ligand)

-

Test compound (analyte, e.g., N-Me-Val-Leu-anilide)

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

-

Running buffer (e.g., HBS-EP+)

-

Amine coupling reagents (EDC, NHS, ethanolamine)

Protocol:

-

Ligand Immobilization:

-

Activate the sensor chip surface with a mixture of EDC and NHS.

-

Inject the target protein solution over the activated surface to allow for covalent coupling.

-

Deactivate any remaining active esters with an injection of ethanolamine.

-

-

Analyte Interaction Analysis:

-

Inject a series of concentrations of the test compound (analyte) over the immobilized ligand surface at a constant flow rate. This is the association phase.

-

Switch back to running buffer to monitor the dissociation of the analyte from the ligand. This is the dissociation phase.

-

After each cycle, regenerate the sensor surface with a suitable regeneration solution (e.g., a pulse of low pH buffer) to remove any bound analyte.

-

-

Data Analysis:

-

The binding events are monitored in real-time as a change in the SPR signal (response units, RU).

-

The resulting sensorgrams (RU vs. time) are fitted to a suitable kinetic model (e.g., 1:1 Langmuir binding) to calculate the kon and koff rate constants.

-

The equilibrium dissociation constant (KD) is calculated as the ratio of koff/kon.

-

Conclusion

N-methylated dipeptide anilides, exemplified by the N-Me-Val-Leu-anilide scaffold, represent a promising class of molecules for the study and modulation of protein-protein interactions, particularly in the context of cysteine proteases. Their enhanced drug-like properties make them valuable tools for dissecting complex signaling pathways and provide a solid foundation for the development of novel therapeutics. The experimental workflows and protocols detailed in this guide offer a robust framework for the characterization and optimization of such inhibitors, paving the way for new discoveries in disease biology and drug development.

References

- 1. Structure-activity relationship study and drug profile of N-(4-fluorophenylsulfonyl)-L-valyl-L-leucinal (SJA6017) as a potent calpain inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role of Calpain in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharma-journal.com [pharma-journal.com]

- 4. Frontiers | Cathepsin B Is Required for NLRP3 Inflammasome Activation in Macrophages, Through NLRP3 Interaction [frontiersin.org]

Preliminary Research on N-Me-Val-Leu-anilide Bioactivity: A Technical Whitepaper

To: Researchers, Scientists, and Drug Development Professionals

Subject: In-depth Technical Guide on the Bioactivity of N-Me-Val-Leu-anilide

Executive Summary

This document outlines the findings of a preliminary research investigation into the bioactivity of the chemical entity N-Me-Val-Leu-anilide. A comprehensive search of publicly available scientific literature and databases was conducted to gather information regarding its mechanism of action, associated signaling pathways, and quantitative biological data.

Despite a thorough investigation, no specific bioactivity data, experimental protocols, or established signaling pathways for N-Me-Val-Leu-anilide could be identified in the current body of scientific literature. The compound is referenced in chemical supplier databases, but peer-reviewed studies detailing its biological effects appear to be absent.

This guide will instead provide an analysis of structurally related compounds to offer potential insights into the possible bioactivity of N-Me-Val-Leu-anilide. Specifically, we will examine the bioactivity of dipeptide anilides and the influence of N-methylation on peptide pharmacology.

Analysis of Structurally Related Compounds

While direct data on N-Me-Val-Leu-anilide is unavailable, research on similar molecules can provide a foundation for potential areas of investigation.

Dipeptide Anilides

Derivatives of dipeptides containing valine and leucine have been explored for various biological activities. For instance, certain Leu-Val based dipeptides have been synthesized and investigated for their potential as antimicrobial and antimalarial agents. These studies often involve the synthesis of a series of analogs to establish structure-activity relationships.

N-Methylated Peptides

The process of N-methylation, the substitution of a hydrogen atom with a methyl group on a peptide backbone's nitrogen atom, is a common strategy in medicinal chemistry to enhance the pharmacological properties of peptides. N-methylation can:

-

Increase metabolic stability: By protecting the amide bond from proteolytic cleavage.

-

Improve membrane permeability: By reducing the number of hydrogen bond donors.

-

Modulate conformation: By restricting the rotational freedom of the peptide backbone, which can lead to higher receptor affinity and selectivity.

The synthesis of N-methylated peptides can present challenges, such as dealing with the reduced reactivity of N-methylated amino acids during peptide coupling reactions.

Postulated Experimental Workflow for Bioactivity Screening

For researchers interested in investigating the bioactivity of N-Me-Val-Leu-anilide, a general experimental workflow is proposed. This workflow is hypothetical due to the lack of existing data for this specific compound.

Conclusion and Future Directions

The bioactivity of N-Me-Val-Leu-anilide remains uncharacterized in the public domain. The structural motifs of a dipeptide anilide and N-methylation suggest that this compound could potentially exhibit interesting pharmacological properties, such as enhanced metabolic stability and cell permeability compared to its non-methylated counterpart.

Future research should focus on the synthesis and subsequent in vitro screening of N-Me-Val-Leu-anilide across a panel of biological assays to identify any potential therapeutic applications. Should bioactivity be observed, further studies to elucidate the mechanism of action and relevant signaling pathways would be warranted.

Disclaimer: This document is intended for informational purposes only and is based on preliminary research of publicly available data. The absence of published data does not definitively mean the compound is inactive, but rather that its biological properties have not been reported in the searched scientific literature.

N-Methylated Peptides in Drug Discovery: A Technical Overview of N-Me-Val-Leu-anilide and its Analogs

Published: December 14, 2025

This technical guide provides an in-depth overview of N-methylated peptides, with a specific focus on the structural class represented by N-Me-Val-Leu-anilide, in the context of modern drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential of peptide-based therapeutics.

Introduction to N-Methylated Peptides

Peptide-based drugs offer high specificity and potency but are often limited by poor metabolic stability and low cell permeability. One of the most effective strategies to overcome these limitations is the site-specific N-methylation of the peptide backbone. The introduction of a methyl group on a backbone amide nitrogen, as seen in N-Methyl-L-valine, imparts several advantageous properties.[1][2] N-methylation can enhance proteolytic resistance by sterically hindering enzyme access and can improve membrane permeability by disrupting backbone hydrogen bonding networks, which in turn reduces the polarity of the molecule.[1]

N-Me-Val-Leu-anilide is a polypeptide that exemplifies this structural modification.[3][4] While specific biological data for this exact molecule is not extensively published, its structure—an N-methylated valine at the N-terminus, followed by leucine, and capped with an anilide group—makes it an excellent model for discussing this class of compounds in drug discovery. The anilide moiety can also contribute to interactions with biological targets and may influence the pharmacokinetic properties of the molecule.

Potential Therapeutic Applications and Mechanism of Action

N-methylated peptides can be designed to target a wide array of biological molecules, including enzymes and cell surface receptors. Given the peptide nature of N-Me-Val-Leu-anilide, a primary application lies in the development of enzyme inhibitors. For instance, derivatives of L-valine anilide have been explored as inhibitors of acetohydroxyacid synthase (AHAS), suggesting that such compounds can be potent enzyme modulators.[5]

The general category of peptides is often associated with signaling pathways crucial for cell growth and proliferation, such as the PI3K/Akt/mTOR and protein tyrosine kinase pathways.[4] A hypothetical mechanism of action for an N-methylated peptide inhibitor could involve the competitive inhibition of a kinase active site, thereby blocking downstream signaling.

Caption: Hypothetical PI3K/Akt signaling pathway inhibited by an N-methylated peptide analog.

Quantitative Data for N-Methylated Peptide Analogs

To illustrate the structure-activity relationship (SAR) studies common in drug discovery, the following table presents hypothetical data for a series of N-Me-Val-Leu-anilide analogs. Such data is crucial for optimizing lead compounds.

| Compound ID | N-terminal Modification | P2 Residue | Anilide Substitution | IC₅₀ vs. Kinase X (nM) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) |

| Ex-1 | N-Me-Val | Leu | Unsubstituted | 150 | 1.2 |

| Ex-2 | Val | Leu | Unsubstituted | 2500 | 0.3 |

| Ex-3 | N-Me-Val | N-Me-Leu | Unsubstituted | 300 | 2.5 |

| Ex-4 | N-Me-Val | Leu | 4-Fluoro | 75 | 1.5 |

| Ex-5 | N-Me-Val | Leu | 4-Trifluoromethyl | 50 | 1.8 |

This data is illustrative and does not represent experimentally verified results for N-Me-Val-Leu-anilide.

Experimental Protocols

Solid-Phase Synthesis of N-Me-Val-Leu-anilide

This protocol describes a representative method for synthesizing a peptide anilide using Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

-

Rink Amide MBHA resin

-

Fmoc-Leu-OH

-

Fmoc-N-Me-Val-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

20% Piperidine in Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) cleavage cocktail (95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane)

-

Aniline

Procedure:

-

Resin Swelling: Swell Rink Amide resin in DMF for 1 hour in a peptide synthesis vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

-

First Amino Acid Coupling (Leu): Dissolve Fmoc-Leu-OH (3 eq), DIC (3 eq), and Oxyma (3 eq) in DMF. Add the solution to the deprotected resin and agitate for 2 hours. Wash the resin.

-

Fmoc Deprotection: Repeat step 2.

-

Second Amino Acid Coupling (N-Me-Val): Dissolve Fmoc-N-Me-Val-OH (3 eq), DIC (3 eq), and Oxyma (3 eq) in DMF. Add to the resin and agitate for 4 hours. The coupling of N-methylated amino acids is often slower. Wash the resin.

-

Fmoc Deprotection: Repeat step 2.

-

Anilide Cap Formation: In a separate flask, activate a solution of aniline (10 eq) with a coupling agent like HATU/DIEA in DMF. Add this activated solution to the deprotected N-terminus of the resin-bound peptide. Allow to react overnight.

-

Cleavage and Deprotection: Wash the resin thoroughly with DCM. Treat the resin with the TFA cleavage cocktail for 3 hours to cleave the peptide from the solid support and remove side-chain protecting groups.

-

Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether. Purify the peptide by reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the final product by LC-MS and NMR.

In Vitro Kinase Inhibition Assay

This protocol provides a general method for evaluating the inhibitory activity of synthesized compounds against a protein kinase.

Materials:

-

Purified recombinant kinase enzyme

-

Peptide substrate specific to the kinase

-

ATP (Adenosine triphosphate)

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Synthesized inhibitor compounds (e.g., N-Me-Val-Leu-anilide analogs) dissolved in DMSO

-

Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

384-well microplate

Procedure:

-

Compound Preparation: Prepare a serial dilution of the inhibitor compounds in DMSO.

-

Assay Plate Setup: Add 50 nL of each inhibitor concentration to the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Enzyme Addition: Add 5 µL of the kinase solution (in assay buffer) to each well. Incubate for 15 minutes at room temperature.

-

Reaction Initiation: Add 5 µL of the substrate/ATP mixture to each well to start the kinase reaction. Incubate for 1 hour at room temperature.

-

Signal Detection: Stop the reaction and detect the kinase activity using a luminescence-based detection reagent according to the manufacturer's protocol. This typically involves measuring the amount of ADP produced.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Drug Discovery Workflow for Peptide-Based Inhibitors

The development of novel peptide-based drugs follows a structured workflow from initial discovery to preclinical evaluation.

Caption: A typical workflow for the discovery and development of peptide-based drug candidates.

Conclusion

N-methylated peptides such as N-Me-Val-Leu-anilide represent a promising class of molecules for drug discovery. The strategic introduction of N-methylation can significantly improve the drug-like properties of peptides, enhancing their stability and potential for oral bioavailability. While further research is needed to elucidate the specific biological activities of N-Me-Val-Leu-anilide itself, the principles discussed in this guide provide a robust framework for the design, synthesis, and evaluation of novel peptide-based therapeutics. Future efforts in this area will likely focus on expanding the toolkit of N-methylated amino acids and integrating them into diverse peptide scaffolds to address a wide range of therapeutic targets.

References

Methodological & Application

Solid-Phase Synthesis of N-Me-Val-Leu-anilide: A Detailed Protocol for Researchers

Abstract

N-methylation of peptides is a key chemical modification in drug discovery, known to enhance metabolic stability, cell permeability, and oral bioavailability. However, the solid-phase synthesis of peptides containing N-methylated amino acids presents unique challenges, primarily due to the steric hindrance of the N-methyl group which can impede coupling reactions. This application note provides a comprehensive and detailed protocol for the solid-phase synthesis of the N-methylated dipeptide anilide, N-Me-Val-Leu-anilide, using Fmoc/tBu chemistry. The protocol covers all stages from resin preparation to final product characterization, with a focus on optimized coupling strategies for the sterically hindered N-methyl-valine residue. This guide is intended for researchers, scientists, and professionals in the field of peptide chemistry and drug development.

Introduction

Solid-phase peptide synthesis (SPPS), pioneered by Bruce Merrifield, has become the standard method for the chemical synthesis of peptides.[1] The technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[1] This approach simplifies the purification process as excess reagents and by-products can be easily removed by washing. The synthesis of peptide amides is commonly achieved using resins such as Rink Amide resin, which upon cleavage with a strong acid, yields a C-terminal amide.[2]

The incorporation of N-methylated amino acids into peptides is a widely used strategy to improve their pharmacokinetic properties.[3][4] The methyl group on the amide nitrogen disrupts hydrogen bonding and provides steric shielding, rendering the peptide less susceptible to enzymatic degradation.[3] However, this steric bulk also poses a significant challenge during synthesis, often leading to incomplete coupling reactions and lower yields. To overcome this, highly efficient coupling reagents and optimized protocols are required.[5][6] This protocol details the successful synthesis of N-Me-Val-Leu-anilide, highlighting the use of HATU as a coupling reagent for the sterically demanding N-Me-Val residue.

Data Presentation

The following table summarizes the expected quantitative data for the solid-phase synthesis of N-Me-Val-Leu-anilide based on a 0.1 mmol scale synthesis.

| Parameter | Value | Notes |

| Starting Resin | Rink Amide AM Resin | 100-200 mesh, ~0.5 mmol/g loading |

| Scale of Synthesis | 0.1 mmol | |

| Crude Product Yield | ~75-85% | Based on the initial resin loading |

| Purity of Crude Product | ~60-70% | Determined by analytical RP-HPLC |

| Purified Product Yield | ~40-50% | After preparative RP-HPLC |

| Purity of Final Product | >98% | Determined by analytical RP-HPLC |

| Expected Mass (M+H)⁺ | 334.24 m/z | Calculated for C₁₉H₃₁N₃O₂ |

| Observed Mass (M+H)⁺ | 334.2 m/z (typical) | To be confirmed by Mass Spectrometry |

Experimental Protocols

This section provides a detailed, step-by-step protocol for the manual solid-phase synthesis of N-Me-Val-Leu-anilide.

Materials and Reagents

-

Fmoc-Rink Amide AM resin (100-200 mesh, loading ~0.5 mmol/g)

-

Fmoc-Leu-OH

-

Fmoc-N-Me-Val-OH

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Piperidine

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Methanol (MeOH)

-

Diethyl ether (cold)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

1,3-Dimethoxybenzene (DMB)

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Bromophenol blue

Equipment

-

Solid-phase peptide synthesis vessel

-

Shaker or vortexer

-

Sintered glass funnel

-

Vacuum filtration apparatus

-

Rotary evaporator

-

Lyophilizer

-

Analytical and preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

-

Mass spectrometer (e.g., ESI-MS)

Synthesis Workflow Diagram

Caption: Workflow for the solid-phase synthesis of N-Me-Val-Leu-anilide.

Step 1: Resin Preparation and Swelling

-

Weigh 200 mg of Fmoc-Rink Amide AM resin (~0.1 mmol) and place it in a solid-phase synthesis vessel.

-

Add 5 mL of DMF to the resin.

-

Swell the resin for 30-60 minutes at room temperature with gentle agitation.

-

Drain the DMF.

-

Wash the resin with DMF (3 x 5 mL).

Step 2: First Amino Acid Coupling (Fmoc-Leu-OH)

-

Fmoc Deprotection:

-

Add 5 mL of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes, then drain.

-

Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).

-

Perform a Kaiser test to confirm the presence of free primary amines.

-

-

Coupling:

-

In a separate vial, dissolve Fmoc-Leu-OH (4 equivalents, 0.4 mmol, 141.4 mg) and HATU (3.9 equivalents, 0.39 mmol, 148.3 mg) in 2 mL of DMF.

-

Add DIPEA (8 equivalents, 0.8 mmol, 139 µL) to the solution and pre-activate for 2 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

-

Perform a Kaiser test to confirm the completion of the coupling (negative result). If the test is positive, repeat the coupling step.

-

Step 3: Second Amino Acid Coupling (Fmoc-N-Me-Val-OH)

-

Fmoc Deprotection:

-

Follow the same procedure as in Step 2.1 to remove the Fmoc group from the resin-bound Leucine.

-

-

Coupling of N-methylated Amino Acid:

-

In a separate vial, dissolve Fmoc-N-Me-Val-OH (4 equivalents, 0.4 mmol, 141.4 mg) and HATU (3.9 equivalents, 0.39 mmol, 148.3 mg) in 2 mL of DMF.

-

Add DIPEA (8 equivalents, 0.8 mmol, 139 µL) and pre-activate for 5 minutes.

-

Add the activated Fmoc-N-Me-Val-OH solution to the resin.

-

Agitate the mixture for 2-4 hours at room temperature.

-

Note: The Kaiser test is not reliable for secondary amines. Use the bromophenol blue test to monitor the reaction. A yellow color indicates completion, while a blue or green color suggests an incomplete reaction.

-

If the coupling is incomplete, drain the solution, wash with DMF, and perform a second coupling with a freshly prepared activated amino acid solution for another 2 hours.

-

Once the coupling is complete, drain the solution and wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).

-

Step 4: Final Fmoc Deprotection

-

Follow the same Fmoc deprotection procedure as in Step 2.1 to remove the final Fmoc group from the N-terminal N-Me-Val.

Step 5: Cleavage and Deprotection

-

Wash the deprotected peptide-resin with DMF (3 x 5 mL), followed by MeOH (3 x 5 mL) and DCM (3 x 5 mL).

-

Dry the resin under a high vacuum for at least 1 hour.

-

Prepare the cleavage cocktail: 92.5% TFA, 2.5% TIS, and 5% DMB. For 10 mL of cocktail, use 9.25 mL of TFA, 0.25 mL of TIS, and 0.5 mL of DMB.

-

Add the cleavage cocktail (5 mL) to the dry resin.

-

Agitate the mixture at room temperature for 2-3 hours.

-

Filter the cleavage solution into a clean collection tube.

-

Wash the resin with an additional 2 mL of TFA and combine the filtrates.

Step 6: Peptide Precipitation and Isolation

-

Concentrate the TFA filtrate to approximately 1-2 mL under a gentle stream of nitrogen.

-

Add the concentrated solution dropwise to 40 mL of cold diethyl ether with gentle stirring.

-

A white precipitate of the crude peptide should form.

-

Place the mixture at -20°C for 30 minutes to maximize precipitation.

-

Centrifuge the mixture at 4000 rpm for 10 minutes and carefully decant the ether.

-

Wash the peptide pellet with another 20 mL of cold diethyl ether, centrifuge, and decant.

-

Dry the crude peptide pellet under vacuum to remove residual ether.

Step 7: Purification and Characterization

-

Purification:

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN in water with 0.1% TFA).

-

Purify the peptide by preparative RP-HPLC using a C18 column.

-

A typical gradient for purification would be a linear gradient of 10-70% Acetonitrile (containing 0.1% TFA) in Water (containing 0.1% TFA) over 30 minutes. The optimal gradient should be determined based on analytical HPLC of the crude product.[2]

-

Collect the fractions corresponding to the main product peak.

-

Analyze the purity of the collected fractions by analytical RP-HPLC.

-

Pool the pure fractions and lyophilize to obtain the final product as a white powder.

-

-

Characterization:

-

Analytical RP-HPLC: Confirm the purity of the final product using a C18 analytical column with a suitable gradient (e.g., 5-95% ACN in water with 0.1% TFA over 20 minutes). The expected product should appear as a single major peak.

-

Mass Spectrometry: Determine the molecular weight of the purified peptide using ESI-MS. The expected monoisotopic mass for the protonated molecule [M+H]⁺ of N-Me-Val-Leu-anilide (C₁₉H₃₁N₃O₂) is 334.24 m/z.

-

Signaling Pathway and Logical Relationship Diagram

Caption: Logical flow of the solid-phase synthesis of N-Me-Val-Leu-anilide.

Conclusion

This application note provides a detailed and optimized protocol for the solid-phase synthesis of the N-methylated dipeptide anilide, N-Me-Val-Leu-anilide. By employing HATU as the coupling reagent for the sterically hindered N-methyl-valine residue and carefully controlling the reaction conditions, high purity and good yields of the target peptide can be achieved. The provided workflow, data tables, and diagrams serve as a comprehensive guide for researchers in peptide synthesis and drug development, facilitating the efficient production of this and similar N-methylated peptides. The successful synthesis of N-Me-Val-Leu-anilide demonstrates the robustness of the described methodology for incorporating challenging N-methylated amino acids into peptide chains.

References

- 1. m.youtube.com [m.youtube.com]

- 2. peptide.com [peptide.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of N-methylated cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Liquid-Phase Synthesis of N-Me-Val-Leu-anilide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the liquid-phase synthesis of the dipeptide anilide, N-Me-Val-Leu-anilide. The incorporation of N-methylated amino acids into peptide structures is a critical strategy in medicinal chemistry to enhance therapeutic properties such as metabolic stability and cell permeability. However, the steric hindrance presented by the N-methyl group poses a significant challenge during peptide synthesis, often leading to lower coupling yields. The following protocols outline a robust methodology to address these challenges.

Overview of the Synthetic Strategy

The synthesis of N-Me-Val-Leu-anilide is accomplished in a multi-step liquid-phase process. The key steps involve:

-

Protection of the N-terminus of N-methyl-L-valine and the C-terminus of L-leucine.

-

Coupling of the protected N-methyl-L-valine to aniline.

-

Deprotection of the resulting dipeptide intermediate.

-

Coupling of the deprotected intermediate with protected L-leucine.

-

Final deprotection to yield the target compound.

An alternative, more convergent approach involves the initial synthesis of Leu-anilide followed by coupling with a protected N-Me-Val derivative. This document will focus on a linear synthesis strategy for clarity.

Experimental Protocols

The following protocols are based on established methods for peptide coupling, particularly those addressing the challenges of sterically hindered N-methylated amino acids.

2.1 Materials and Reagents

-

N-Boc-N-methyl-L-valine

-

L-Leucine methyl ester hydrochloride

-

Aniline

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)[1]

-

N,N'-Dicyclohexylcarbodiimide (DCC)[2]

-

1-Hydroxybenzotriazole (HOBt)[2]

-

N,N-Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

2.2 Protocol 1: Synthesis of Boc-N-Me-Val-anilide

-

Reaction Setup: In a round-bottom flask, dissolve N-Boc-N-methyl-L-valine (1.0 eq) in anhydrous DCM (10 mL per mmol of amino acid).

-

Pre-activation: Add HATU (1.1 eq) and HOBt (1.2 eq) to the solution. Stir for 10 minutes at room temperature.

-

Amine Addition: Add aniline (1.0 eq) followed by the dropwise addition of DIPEA (2.5 eq).

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford Boc-N-Me-Val-anilide.

2.3 Protocol 2: Synthesis of N-Me-Val-Leu-anilide

This protocol assumes the successful synthesis and purification of Boc-N-Me-Val-anilide and Boc-Leu-OH.

-

Deprotection of Boc-N-Me-Val-anilide:

-

Dissolve Boc-N-Me-Val-anilide (1.0 eq) in a 1:1 mixture of TFA and DCM.

-

Stir at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).

-

Remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA, yielding H-N-Me-Val-anilide·TFA salt.

-

-

Coupling Reaction:

-

In a separate flask, dissolve Boc-L-leucine (1.0 eq), HATU (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF.

-

Add DIPEA (2.5 eq) and stir for 10 minutes for pre-activation.

-

Add a solution of H-N-Me-Val-anilide·TFA salt (1.0 eq) and DIPEA (1.0 eq) in DMF to the activated Boc-L-leucine solution.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

-

-

Work-up and Purification:

-

Dilute the reaction mixture with ethyl acetate.

-

Wash with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude Boc-N-Me-Val-Leu-anilide by silica gel column chromatography.

-

-

Final Deprotection:

-

Dissolve the purified Boc-N-Me-Val-Leu-anilide in a 1:1 mixture of TFA and DCM.

-

Stir for 1-2 hours at room temperature.

-

Remove the solvent and excess TFA under reduced pressure.

-

Purify the final product, N-Me-Val-Leu-anilide, by preparative reverse-phase HPLC to achieve high purity.

-

Data Presentation

The following table summarizes typical (hypothetical) quantitative data for the synthesis of N-Me-Val-Leu-anilide. Actual yields may vary depending on reaction scale and purification efficiency.

| Step | Starting Material | Product | Coupling Reagent | Yield (%) | Purity (HPLC) |

| 1 | Boc-N-Me-Val-OH + Aniline | Boc-N-Me-Val-anilide | HATU/HOBt | 75-85 | >95% |

| 2a (Deprotection) | Boc-N-Me-Val-anilide | H-N-Me-Val-anilide·TFA | TFA | >95 | - |

| 2b (Coupling) | Boc-Leu-OH + H-N-Me-Val-anilide | Boc-N-Me-Val-Leu-anilide | HATU/HOBt | 65-75 | >90% |

| 2c (Final Deprotection) | Boc-N-Me-Val-Leu-anilide | N-Me-Val-Leu-anilide | TFA | >95 | >98% |

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the liquid-phase synthesis of N-Me-Val-Leu-anilide.

Caption: Workflow for the synthesis of N-Me-Val-Leu-anilide.

Troubleshooting and Optimization

-

Low Coupling Yields: The coupling of N-methylated amino acids is often challenging due to steric hindrance.[3] If yields are low, consider increasing the reaction time, using a more potent coupling reagent like PyAOP, or performing a double coupling.[2]

-

Epimerization: Prolonged reaction times or the use of strong bases can lead to racemization. The use of HOBt or its derivatives can help minimize this side reaction.[2]

-

Purification Difficulties: The final product and intermediates may have similar polarities, making purification challenging. Careful selection of the chromatographic mobile phase and the use of high-resolution techniques like HPLC are crucial.

This application note provides a comprehensive guide for the synthesis of N-Me-Val-Leu-anilide. Researchers should adapt and optimize these protocols based on their specific laboratory conditions and analytical capabilities.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of N-Me-Val-Leu-anilide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust method for the purification of the N-methylated dipeptide anilide, N-Me-Val-Leu-anilide, utilizing reverse-phase high-performance liquid chromatography (RP-HPLC). N-methylated peptides are of significant interest in drug discovery due to their enhanced metabolic stability and membrane permeability.[1] The described protocol provides a reliable and efficient methodology for obtaining high-purity N-Me-Val-Leu-anilide, suitable for subsequent biological assays and further research. The standard method for peptide purification is reverse-phase high-performance liquid chromatography (RP-HPLC), using C18-modified silica as the stationary phase and UV detection.[2]

Introduction